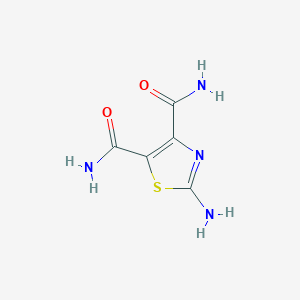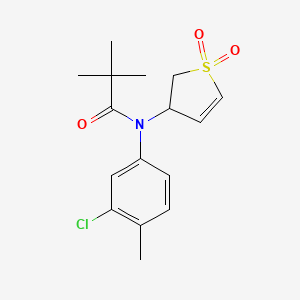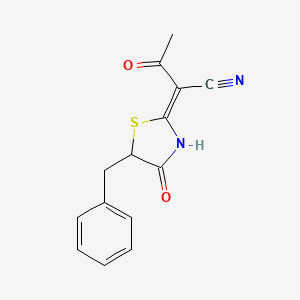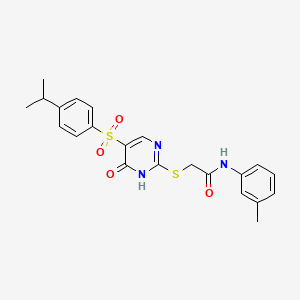
2-Amino-1,3-thiazole-4,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1,3-thiazole-4,5-dicarboxamide is a chemical compound with the molecular formula C5H6N4O2S . It is a derivative of 2-aminothiazole, which is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues .
Synthesis Analysis
2-Aminothiazoles are often produced by the condensation of thiourea and an alpha-halo ketone . In an adaptation of the Robinson-Gabriel synthesis, a 2-acylamino-ketone reacts with phosphorus pentasulfide . The yield of the synthesized compounds was around 50%, with a melting point of 196–198 °C .Molecular Structure Analysis
The molecular structure of 2-Amino-1,3-thiazole-4,5-dicarboxamide consists of a thiazole core, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms .Chemical Reactions Analysis
2-Aminothiazole derivatives have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . They have also shown significant antibacterial and antifungal potential .Physical And Chemical Properties Analysis
2-Amino-1,3-thiazole-4,5-dicarboxamide is a light yellow crystal with a molar mass of 186.192 Da . It is soluble in water, alcohols, and diethyl ether .Scientific Research Applications
Antimicrobial Activity
2-Amino-1,3-thiazole derivatives have been recognized for their potent antimicrobial properties. They serve as starting materials for synthesizing heterocyclic analogues that exhibit significant therapeutic roles. These compounds have shown effectiveness against multidrug-resistant strains of bacteria, including both gram-positive and gram-negative bacteria . The minimum inhibitory concentration (MIC) values determined for these compounds indicate their potential as effective antibacterial agents.
Antifungal Efficacy
In addition to their antibacterial properties, 2-aminothiazoles also demonstrate substantial antifungal activity. They have been tested against various fungal strains, showing zones of inhibition that are comparable or superior to standard antifungal drugs. This suggests their use in developing new antifungal therapies, especially for drug-resistant fungal infections .
Anti-HIV Properties
The 2-aminothiazole scaffold is utilized in the development of anti-HIV agents. These compounds can be designed to target specific stages of the HIV replication cycle, offering a promising avenue for the creation of new anti-HIV medications. Their potential as non-nucleoside antiviral agents has been highlighted, although further modifications are needed to enhance their efficacy and selectivity .
Antioxidant Capabilities
These thiazole derivatives are known to possess antioxidant properties, which are crucial in combating oxidative stress-related diseases. Their ability to neutralize free radicals makes them candidates for inclusion in treatments for conditions caused by oxidative damage .
Anticancer Activity
The structure of 2-aminothiazoles has been linked to anticancer properties. They have been explored for their potential to inhibit tumor growth in various in vitro and in vivo models. By targeting diverse molecular pathways, these compounds contribute to the development of new anticancer drugs .
Anti-inflammatory and Analgesic Effects
2-Amino-1,3-thiazole derivatives have been studied for their anti-inflammatory and analgesic effects. These properties make them valuable in the treatment of chronic pain and inflammatory diseases. Their mechanism of action often involves the modulation of biochemical pathways associated with inflammation and pain perception .
Anthelmintic Applications
These compounds have also been investigated for their anthelmintic activity, which is the ability to expel or destroy parasitic worms. Their effectiveness in this area could lead to new treatments for parasitic infections .
Drug Development and Synthesis
Finally, 2-aminothiazoles are important in drug development due to their versatile chemical structure, which allows for the synthesis of a wide range of pharmacologically active derivatives. They serve as key intermediates in the synthesis of drugs with varied therapeutic targets, enhancing the medicinal chemistry toolbox .
Safety and Hazards
Future Directions
2-Amino-1,3-thiazole-4,5-dicarboxamide and its derivatives have shown promising results in anticancer drug discovery . Future research could focus on decreasing drug resistance and reducing unpleasant side effects . The information from the studies on 2-aminothiazole derivatives will be useful for future innovation .
Mechanism of Action
Target of Action
It is known that 2-aminothiazole derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It is suggested that 2-aminothiazole derivatives interact with a hydrophobic pocket . Additionally, some compounds similar to 2-Amino-1,3-thiazole-4,5-dicarboxamide, such as voreloxin, bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
It is known that 2-aminothiazole derivatives can affect various biological activities, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .
Pharmacokinetics
It is known that the compound is a powder at room temperature , which could potentially influence its bioavailability.
Action Environment
It is known that the compound is stable at room temperature , which suggests that it may be relatively stable under various environmental conditions.
properties
IUPAC Name |
2-amino-1,3-thiazole-4,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2S/c6-3(10)1-2(4(7)11)12-5(8)9-1/h(H2,6,10)(H2,7,11)(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOHFEZUVHYWJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=N1)N)C(=O)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1,3-thiazole-4,5-dicarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-phenylpropyl)cyclohexanecarboxamide](/img/structure/B2915310.png)
![Benzene, 1-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-](/img/structure/B2915311.png)


![2-((4-fluorophenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2915319.png)

![4-[(4-Chlorobenzyl)amino]-4-oxobutanoic acid](/img/structure/B2915325.png)
![4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2915326.png)


![N-(2-(6-((2-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2915329.png)
![1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2915331.png)
![1-tert-butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2915332.png)